Fmoc-7-methyl-DL-tryptophan

Overview

Description

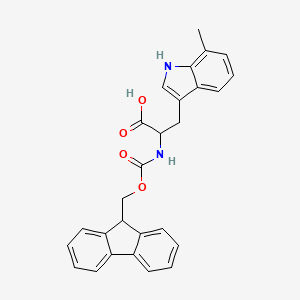

Fmoc-7-methyl-DL-tryptophan, also known as 2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-methyl-1H-indol-3-yl)propanoic acid, is a derivative of tryptophan. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 7-methyl-DL-tryptophan. It appears as a white to pale yellow crystalline solid and is soluble in organic solvents like methanol and dimethyl sulfoxide but insoluble in water .

Mechanism of Action

Target of Action

Fmoc-7-methyl-DL-tryptophan is a derivative of tryptophan, a common amino acid found in proteins It is commonly used in peptide synthesis and as a building block for the synthesis of various bioactive peptides .

Mode of Action

The addition of the Fmoc group (fluoren-9-ylmethoxycarbonyl) provides protection for the amino group during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-7-methyl-DL-tryptophan involves several steps:

Condensation Reaction: 9-fluorenecinol and formaldehyde undergo a condensation reaction to produce 9H-fluorene-9-formaldehyde.

Further Condensation: 9H-fluorene-9-formaldehyde is then condensed with dimethylcarbamate methyl ester to obtain 9H-fluorene-9-methoxycarbaldehyde.

Reaction with Silver Formate: 9H-fluorene-9-methoxycarbaldehyde reacts with silver formate to yield 2-(((9H-fluoren-9-yl)methoxy)carbonyl)formic acid.

Final Condensation: This intermediate is then condensed with indoleacetic acid methyl ester to produce this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-7-methyl-DL-tryptophan undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

Substitution: The Fmoc group can be substituted under basic conditions to yield the free amino acid.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Piperidine or other secondary amines are used to remove the Fmoc group.

Major Products

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the carbonyl group.

Substitution: Free 7-methyl-DL-tryptophan after Fmoc removal.

Scientific Research Applications

Fmoc-7-methyl-DL-tryptophan has a wide range of applications in scientific research:

Peptide Synthesis: It is commonly used in solid-phase peptide synthesis as a building block for bioactive peptides.

Drug Discovery: The compound is used in the development of new pharmaceuticals due to its unique structural properties.

Protein-Protein Interaction Studies: It helps in studying the interactions between proteins and other biomolecules.

Biological Research: Used in various biological assays to understand cellular processes and molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Fmoc-tryptophan: Similar structure but lacks the methyl group on the indole ring.

Fmoc-5-methyl-DL-tryptophan: Methyl group is positioned differently on the indole ring.

Fmoc-3-methyl-DL-tryptophan: Methyl group is on the third position of the indole ring.

Uniqueness

Fmoc-7-methyl-DL-tryptophan is unique due to the specific positioning of the methyl group on the indole ring, which can influence its reactivity and interactions in peptide synthesis. This makes it a valuable tool in the synthesis of peptides with specific structural and functional properties .

Biological Activity

Fmoc-7-methyl-DL-tryptophan is a synthetic derivative of the amino acid tryptophan, notable for its role as a building block in peptide synthesis. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which enhances its utility in biochemical research and medicinal chemistry. The following sections detail its biological activity, applications, and related research findings.

- Molecular Formula : C27H24N2O4

- Molecular Weight : Approximately 440.49 g/mol

- Structure : The presence of the Fmoc group allows for selective reactions during peptide synthesis, minimizing undesired interactions with other functional groups.

Role in Peptide Synthesis

This compound is primarily utilized in Fmoc solid-phase peptide synthesis (SPPS), a widely adopted technique for creating customized peptides. Its incorporation into peptides enables researchers to study the effects of structural modifications on protein conformation and function, particularly in relation to protein-protein interactions and enzyme-substrate dynamics .

Comparison with Other Tryptophan Derivatives

The unique substitution pattern of this compound on the indole ring influences its reactivity and interactions compared to other derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Fmoc-tryptophan | No methyl group on the indole ring | Standard building block in peptide synthesis |

| Fmoc-4-methyl-DL-tryptophan | Methyl group at the 4-position | Influences reactivity differently than 7-methyl |

| N-Fmoc-7-methyl-L-tryptophan | Stereochemistry differs (L vs DL) | Potentially different biological activities due to chirality |

Biological Activity

The biological activity of this compound is linked to its ability to influence protein folding, stability, and interactions with biological targets. Research indicates that this compound can affect enzyme activity and has been studied for its potential roles in various biological processes:

- Enzyme Interactions : Studies have shown that this compound can modulate enzyme-substrate interactions, which is crucial for understanding metabolic pathways and designing inhibitors .

- Cellular Effects : The compound has been evaluated for its impact on cellular processes such as apoptosis, autophagy, and immune responses. Its derivatives are being explored as potential agents in anti-infection strategies and cancer therapies .

- Transgenic Applications : A notable case study involved using 7-methyl-DL-tryptophan as a selective agent in transgenic tobacco plants expressing the ASA2 gene. This approach demonstrated enhanced growth characteristics compared to untransformed controls, indicating its potential as a selective marker in genetic engineering .

Research Findings

Several studies have investigated the properties and applications of this compound:

- Peptide Macrocyclization : Recent research highlighted a novel method for macrocyclizing peptides using fluorine-thiol displacement reactions involving Fmoc-protected amino acids, including 7-methyl-DL-tryptophan .

- Prenylation Studies : Investigations into enzymatic prenylation revealed that 7-methyl-DL-tryptophan could serve as a substrate for specific enzymes, indicating its versatility in biochemical reactions .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHWPPTURGLCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.